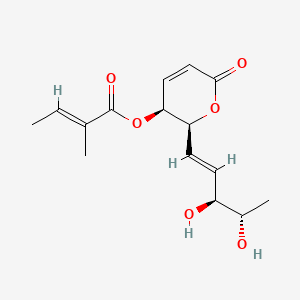

Phomopsolide B

Übersicht

Beschreibung

Phomopsolide B is a phytotoxin, a natural bioactive compound commonly derived from Penicillium sp. but also reported in Diaporthe phaseolorum and Phomopsis sp. fungi . It has demonstrated the ability to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate immune responses .

Synthesis Analysis

The synthesis of this compound has been achieved using an olefin cross-metathesis (CM) reaction as a key step . Two metathesis partners, enediol and 5-hydroxy vinyl lactone were prepared from L-ascorbic acid . This is the first report of using 5-hydroxy vinyl lactone in an olefin cross-metathesis reaction . There have been three reported syntheses of this compound and one reported synthesis of a related diastereomer .

Molecular Structure Analysis

This compound has an empirical formula of C15H20O6 . Its molecular weight is 296.32 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include an olefin cross-metathesis (CM) reaction . The CM reaction was used as a key step in the synthesis .

Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored at a temperature of -20°C . Unfortunately, more specific physical and chemical properties are not available in the current literature.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis Approaches : Phomopsolide B has been synthesized using a cross-metathesis reaction as a key step, utilizing enediol and 5-hydroxy vinyl lactone derived from l-ascorbic acid (Reddy, Sabitha, & Yadav, 2015).

- Stereoselective Total Synthesis : The stereoselective total synthesis of epi-Phomopsolide B, a polyhydroxy lactone natural product, has been achieved, starting from commercially available diethyl l-tartrate (Emmadi et al., 2014).

Biological and Pharmacological Activities

- Cytotoxicity and Antimicrobial Properties : Epi-Phomopsolide B has been screened for cytotoxicity and antimicrobial properties, indicating potential biomedical applications (Emmadi et al., 2014).

- Phytotoxin Production : this compound is a significant secondary metabolite produced by Phomopsis spp., associated with grapevine diseases. Its production and biological effects have implications for understanding plant-pathogen interactions (Goddard et al., 2014).

- Anticancer Activities : The synthesis and comparison of anticancer activities of Phomopsolides D and E, along with analogues, have been investigated, showing moderate cytotoxicities across various cancer cell lines (Aljahdali et al., 2019).

Environmental and Agricultural Relevance

- Phytotoxin Biosynthesis in Grapevine : Variability in the secondary metabolites of Phomopsis sp. raises questions about cultivar-driven strain selection and phytotoxin biosynthesis in grapevine plants. This insight is crucial for agricultural practices and disease management (Goddard et al., 2014).

Wirkmechanismus

The exact mechanism of action of Phomopsolide B is not clear from the available literature. However, it has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate immune responses .

Safety and Hazards

Zukünftige Richtungen

The complete history of the syntheses and biological activities of the Phomopsolide B is reviewed . These efforts include the successful synthesis of four of the five phomopsolide natural products, two of the four phomopsolidone natural products, and two analogues of Phomopsolide E . In addition, the utility of these synthetic efforts to enable the initial structure-activity relationship studies for these classes of natural products is also covered .

Eigenschaften

IUPAC Name |

[(2S,3S)-2-[(E,3S,4S)-3,4-dihydroxypent-1-enyl]-6-oxo-2,3-dihydropyran-3-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-4-9(2)15(19)21-13-7-8-14(18)20-12(13)6-5-11(17)10(3)16/h4-8,10-13,16-17H,1-3H3/b6-5+,9-4+/t10-,11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHHOHSDOJJNFN-HIWLEQICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C=CC(=O)OC1C=CC(C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1C=CC(=O)O[C@H]1/C=C/[C@@H]([C@H](C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347913 | |

| Record name | Phomopsolide B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97529-84-5 | |

| Record name | Phomopsolide B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097529845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phomopsolide B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

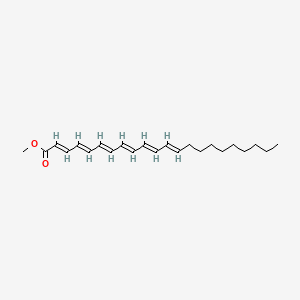

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-[5-(2-chlorophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1240385.png)

![1-Cyclohexyl-3-[(1-hydroxy-1-phenylpropan-2-yl)amino]propan-1-one;hydrochloride](/img/structure/B1240386.png)